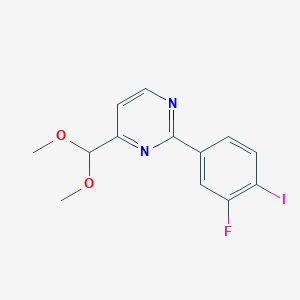

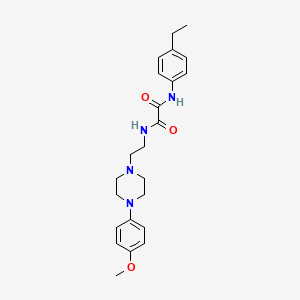

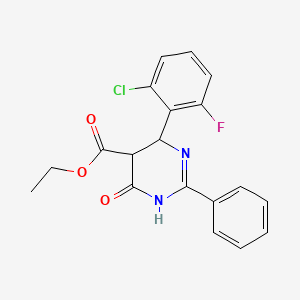

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

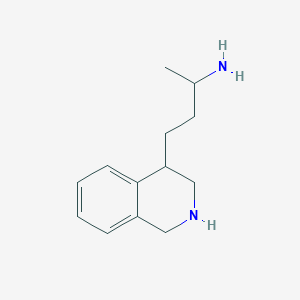

The compound “4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine” seems to be a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several important biomolecules, including uracil, thymine, and cytosine, which are components of nucleic acids .

Molecular Structure Analysis

As a pyrimidine derivative, this compound likely has a planar, aromatic ring structure. The presence of fluorine and iodine atoms on the phenyl group could introduce interesting electronic effects, potentially making the compound more reactive .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the substituents and the nature of the dimethoxymethyl group. Fluorine and iodine are both halogens, and they could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives has been explored, showcasing methods for modifying pyrimidine rings with fluoroalkyl groups. Such modifications can influence the electronic properties and reactivity of the compounds, making them useful for further chemical transformations (Krištafor et al., 2009). Another study focused on the stannylation reactions and cross-couplings in pyrimidines, highlighting the potential of pyrimidine derivatives for creating new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions (Majeed et al., 1989). These synthetic routes offer pathways for diversifying the functionalization of pyrimidine cores.

Antiviral Activity

Research into the modification of the pyrimidine nucleosides has led to the development of compounds with significant antiviral activity. For example, gem diether nucleosides, such as 5-(dimethoxymethyl)-2'-deoxyuridine, have been evaluated for their potential in treating orthopoxvirus infections, demonstrating the importance of pyrimidine modifications in medicinal chemistry (Fan et al., 2006).

Materials Science Applications

The structural parameters and electronic properties of thiopyrimidine derivatives have been studied, revealing their promise in nonlinear optics (NLO) and medicinal applications. These studies highlight the versatility of pyrimidine derivatives in various scientific and technological domains (Hussain et al., 2020).

Fluorescent Imaging

Pyrimidine derivatives have also found applications in fluorescent imaging. The development of solvatochromic fluorescent compounds based on 4-aminophthalimide derivatives attached to nucleosides demonstrates the utility of pyrimidine modifications for studying DNA-protein interactions (Riedl et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FIN2O2/c1-18-13(19-2)11-5-6-16-12(17-11)8-3-4-10(15)9(14)7-8/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNMALWLRETKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C2=CC(=C(C=C2)I)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2854445.png)

![N-[2-(6-Oxo-1H-pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2854446.png)

![5-[(4-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2854447.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide](/img/structure/B2854458.png)

![3'-(3-fluoro-4-methylphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2854462.png)

![[1-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)